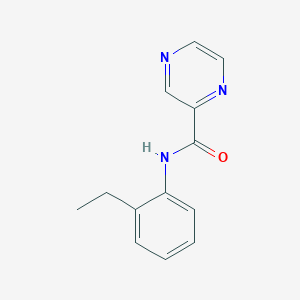

![molecular formula C20H27FN4O2 B5570138 N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research into the synthesis of complex pyrrole-oxindole compounds, such as those related to progesterone receptor modulators, often involves exploring the structural modifications to achieve desired biological activities. The synthesis processes can involve multicomponent reactions, palladium-catalyzed cyanation/reduction sequences, or direct functionalization strategies to introduce various substituents into the core structure, enhancing the compound's properties for specific applications (Fensome et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure analyses of related compounds often reveal insights into their conformations, steric interactions, and potential for intermolecular interactions. Such studies may involve X-ray diffraction techniques to elucidate the geometry around the molecular framework, offering clues on how structural variations might influence the overall molecular architecture and its interaction with biological targets (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical properties of similar compounds can be influenced by their functional groups, which dictate their reactivity, stability, and interaction with other molecules. Studies focusing on N,N-dimethylformamide as carbon synthons for synthesizing N-heterocycles highlight the versatility of these groups in facilitating the formation of complex heterocyclic structures through various reaction mechanisms (Li et al., 2021).

Wissenschaftliche Forschungsanwendungen

Progesterone Receptor Modulators

The compound's structural similarity to 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile suggests its potential application in developing progesterone receptor modulators. These modulators can be used in female healthcare for contraception, fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent is crucial for controlling functional responses, indicating potential in pharmaceutical development (Fensome et al., 2008).

Imaging Cancer Tyrosine Kinase

The synthesis of derivatives with structures similar to the subject compound, such as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, indicates its potential use in imaging cancer tyrosine kinase. Such derivatives can serve as positron emission tomography tracers, providing valuable tools in cancer diagnosis and treatment monitoring (Ji‐Quan Wang et al., 2005).

Maillard Reaction Studies

Related compounds, like N-methyl-2-(hydroxymethyl)pyrrole found in Maillard model systems, indicate the compound's relevance in studying Maillard reactions. These reactions are crucial in understanding the formation of melanoidins and their antioxidative properties, which are significant in food chemistry and possibly in pharmacology (Tressl et al., 1998).

Catalysis and Chemical Synthesis

Compounds similar to the query chemical, such as substituted indolines and pyrrolidines, find applications in catalysis and chemical synthesis. Their involvement in processes like intramolecular aminocyanation of alkenes suggests potential uses in developing new synthetic methods and chemicals (Miyazaki et al., 2014).

Indole Synthesis

The method of closing the pyrrole ring, as demonstrated in the synthesis of substituted indoles, highlights the relevance of similar structures in synthesizing diverse indole derivatives. These compounds are pivotal in pharmaceutical and agrochemical industries (Marion & Ashford, 1945).

Fluorination Techniques in Organic Synthesis

Electrochemical fluorination studies involving similar compounds, like various alkyl-substituted pyridines, suggest potential applications in developing new fluorination techniques. These techniques are essential for producing fluorinated compounds used in pharmaceuticals and materials science (Victor J. Davis et al., 1975).

Eigenschaften

IUPAC Name |

3-[[(2S,4S)-4-fluoro-1-(1,3,7-trimethylindole-2-carbonyl)pyrrolidin-2-yl]methyl]-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN4O2/c1-12-7-6-8-16-13(2)18(24(5)17(12)16)19(26)25-11-14(21)9-15(25)10-22-20(27)23(3)4/h6-8,14-15H,9-11H2,1-5H3,(H,22,27)/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHDFGXBHNQDME-GJZGRUSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3CC(CC3CNC(=O)N(C)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3C[C@H](C[C@H]3CNC(=O)N(C)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)